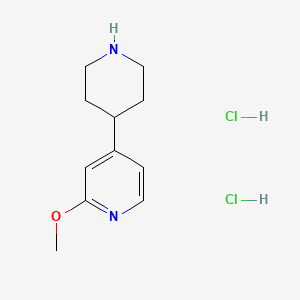

2-Methoxy-4-(piperidin-4-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-methoxy-4-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9;;/h4,7-9,12H,2-3,5-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGSFFNDPCOTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-4-yl)pyridine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Substitution Reactions: The methoxy group is introduced at the 2-position of the pyridine ring through nucleophilic substitution reactions.

Piperidine Introduction: The piperidin-4-yl group is attached to the 4-position of the pyridine ring via a nucleophilic substitution reaction.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy and piperidin-4-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Methoxy-4-(piperidin-4-yl)pyridine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving receptor binding and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Pyridine Scaffolds

The following compounds share the piperidine-pyridine core but differ in substituents, salt forms, or functional groups:

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Differences

Substituent Effects on Bioactivity

- Methoxy Group : The methoxy group in the reference compound may enhance lipophilicity and metabolic stability compared to unsubstituted analogues like 2-(piperidin-4-yl)pyridine dihydrochloride .

- Chloro vs.

Salt Form and Solubility

- Dihydrochloride salts (e.g., reference compound and 4-(piperidin-4-yloxy)pyridine dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride forms (e.g., CAS 690261-73-5) .

Commercial and Research Status

- Availability : The reference compound (CAS 1774897-29-8) is listed as discontinued by CymitQuimica , while analogues like 2-(piperidin-4-yl)pyridine dihydrochloride remain available .

- Research Applications : Piperidine-pyridine derivatives are frequently used in kinase inhibitor development and CNS drug discovery due to their ability to cross the blood-brain barrier .

Biological Activity

2-Methoxy-4-(piperidin-4-yl)pyridine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methoxy group and a piperidine moiety. Its chemical structure can be represented as follows:

This structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that the compound exhibits significant inhibitory effects on various cancer cell lines, particularly through the modulation of histone deacetylases (HDACs).

The compound's mechanism involves:

- Inhibition of HDACs : This leads to alterations in gene expression associated with cell cycle regulation and apoptosis.

- Induction of Apoptosis : Studies show that treatment with this compound results in increased levels of caspase activation in cancer cells, promoting programmed cell death.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the piperidine ring is believed to enhance its antibacterial activity.

Research Findings

In vitro studies have reported:

- A significant reduction in bacterial growth at low concentrations.

- Enhanced activity when modified with electron-donating or electron-withdrawing groups on the piperidine ring.

3. Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. This could be attributed to its ability to modulate inflammatory pathways, although further studies are needed to elucidate these effects fully.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several derivatives of pyridine-based compounds, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, with significant selectivity over normal cell lines .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial agents, this compound was tested against a panel of bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2-Methoxy-4-(piperidin-4-yl)pyridine | Yes | Yes | HDAC inhibition, apoptosis induction |

| 4-Piperidyl derivatives | Moderate | Moderate | Various mechanisms including receptor modulation |

| Pyrimidine-based compounds | High | Variable | Targeting multiple pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.